

# cross-study comparison of Molidustat clinical trial data

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Molidustat and Other HIF-PH Inhibitors for Anemia in Chronic Kidney Disease

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial data for Molidustat and other leading Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors—Roxadustat, Daprodustat, and Vadadustat—for the treatment of anemia associated with Chronic Kidney Disease (CKD).

### **Mechanism of Action: HIF-1 Signaling Pathway**

Molidustat and its counterparts are oral small-molecule inhibitors of HIF-prolyl hydroxylase. This enzyme is responsible for the degradation of Hypoxia-Inducible Factor (HIF). By inhibiting this enzyme, these drugs stabilize HIF, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO). This mimics the body's natural response to hypoxia.[1]





Click to download full resolution via product page

Diagram 1: HIF-1 Signaling Pathway Under Normoxia and Hypoxia/HIF-PH Inhibition.

## **Comparative Efficacy and Safety Data**

The following tables summarize key efficacy and safety data from Phase 3 clinical trials of Molidustat and its competitors in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. The primary efficacy endpoint is typically the change in hemoglobin (Hb) levels from baseline, while the primary safety endpoint is the occurrence of Major Adverse Cardiovascular Events (MACE).

#### Non-Dialysis-Dependent (NDD) CKD Patients



| Drug        | Trial(s)                | Comparator                       | Mean Change<br>in Hb (g/dL)<br>from Baseline | MACE Hazard<br>Ratio (HR) vs.<br>Comparator<br>(95% CI) |
|-------------|-------------------------|----------------------------------|----------------------------------------------|---------------------------------------------------------|
| Molidustat  | MIYABI ND-C             | Darbepoetin alfa                 | Non-inferior to darbepoetin alfa             | Data not yet<br>mature                                  |
| MIYABI ND-M | Darbepoetin alfa        | Non-inferior to darbepoetin alfa | Data not yet<br>mature                       |                                                         |
| Roxadustat  | OLYMPUS,<br>ALPS, ANDES | Placebo                          | 1.75 vs 0.40<br>(OLYMPUS)                    | 1.10 (0.96-1.27)                                        |
| Daprodustat | ASCEND-ND               | Darbepoetin alfa                 | Non-inferior to darbepoetin alfa             | 1.03 (0.89-1.19)                                        |
| Vadadustat  | PRO2TECT                | Darbepoetin alfa                 | Non-inferior to darbepoetin alfa             | 1.17 (1.01-1.36) -<br>Did not meet<br>non-inferiority   |

**Dialysis-Dependent (DD) CKD Patients** 

| Drug        | Trial(s)    | Comparator                          | Mean Change<br>in Hb (g/dL)<br>from Baseline | MACE Hazard<br>Ratio (HR) vs.<br>Comparator<br>(95% CI) |
|-------------|-------------|-------------------------------------|----------------------------------------------|---------------------------------------------------------|
| Molidustat  | MIYABI HD-M | Darbepoetin alfa                    | Non-inferior to darbepoetin alfa             | Data not yet<br>mature                                  |
| Roxadustat  | ROCKIES     | Epoetin alfa                        | 0.77 vs 0.68                                 | 0.96 (0.82-1.13)                                        |
| Daprodustat | ASCEND-D    | Epoetin<br>alfa/Darbepoetin<br>alfa | Non-inferior to<br>ESAs                      | 0.93 (0.81-1.07)                                        |
| Vadadustat  | INNO2VATE   | Darbepoetin alfa                    | Non-inferior to darbepoetin alfa             | Non-inferior to darbepoetin alfa                        |



## **Experimental Protocols**

The Phase 3 clinical trial programs for these HIF-PH inhibitors generally follow a similar structure, with separate studies for NDD and DD-CKD patient populations. Key aspects of the methodologies are outlined below.

#### **Molidustat: MIYABI Program**

- MIYABI ND-C (Non-Dialysis Correction): Randomized, open-label, active-controlled (darbepoetin alfa) study in ESA-untreated Japanese NDD-CKD patients. The primary endpoint was the mean Hb level during the evaluation period (weeks 30-36).[2][3]
- MIYABI ND-M (Non-Dialysis Maintenance): Randomized, open-label, active-controlled (darbepoetin alfa) study in ESA-treated Japanese NDD-CKD patients. The primary endpoint was the mean Hb level during the evaluation period.[4]
- MIYABI HD-M (Hemodialysis Maintenance): Randomized, double-blind, active-controlled (darbepoetin alfa) study in ESA-treated Japanese hemodialysis patients.[5]

#### **Roxadustat: OLYMPUS & ROCKIES**

- OLYMPUS: Phase 3, randomized, double-blind, placebo-controlled trial in NDD-CKD patients with anemia. The primary efficacy endpoint was the mean change in Hb from baseline averaged over weeks 28 to 52.[4][6][7]
- ROCKIES: Phase 3, randomized, open-label, active-controlled (epoetin alfa) trial in DD-CKD patients with anemia. The primary efficacy endpoint was the mean change in Hb from baseline averaged over weeks 28 to 52.[6]

#### **Daprodustat: ASCEND Program**

- ASCEND-ND (Non-Dialysis): Phase 3, randomized, open-label, active-controlled (darbepoetin alfa) trial in NDD-CKD patients. Co-primary endpoints were time to first occurrence of MACE and mean change in Hb from baseline to weeks 28-52.[1][5][8]
- ASCEND-D (Dialysis): Phase 3, randomized, open-label, active-controlled (epoetin alfa or darbepoetin alfa) trial in DD-CKD patients. Co-primary endpoints were time to first occurrence of MACE and mean change in Hb from baseline to weeks 28-52.[1][5][8]



#### Vadadustat: PRO2TECT & INNO2VATE

- PRO2TECT: Two Phase 3, randomized, open-label, active-controlled (darbepoetin alfa) trials in NDD-CKD patients (one for ESA-untreated and one for ESA-treated). The primary safety endpoint was time to first MACE, and the primary efficacy endpoint was the mean change in Hb from baseline to weeks 24-36.[2][3][9]
- INNO2VATE: Two Phase 3, randomized, open-label, active-controlled (darbepoetin alfa) trials in DD-CKD patients (one for incident dialysis and one for prevalent dialysis). The primary safety endpoint was time to first MACE, and the primary efficacy endpoint was the mean change in Hb from baseline to weeks 24-36.[10]

## Typical Phase 3 Clinical Trial Workflow for HIF-PH Inhibitors

The following diagram illustrates a generalized workflow for a Phase 3 clinical trial of a HIF-PH inhibitor for the treatment of anemia in CKD.





Click to download full resolution via product page

Diagram 2: Generalized Workflow of a Phase 3 Clinical Trial for a HIF-PH Inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Study design and baseline characteristics of patients on dialysis in the ASCEND-D trial -PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]



- 3. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 4. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stamfordhealth.org [stamfordhealth.org]
- 6. gsk.com [gsk.com]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 9. Akebia starts Phase III INNO2VATE programme of vadadustat to treat renal anemia Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Global Phase 3 programme of vadadustat for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cross-study comparison of Molidustat clinical trial data].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606919#cross-study-comparison-of-molidustat-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com